molecular formula C18H15N3O4 B5577727 N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5577727
M. Wt: 337.3 g/mol
InChI Key: HWEHUFSLGBBPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as NDGA, is a natural compound derived from the creosote bush. It has been extensively studied for its potential therapeutic properties in various diseases.

Scientific Research Applications

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen involves several pathways including glucuronidation, sulfation, oxidation, and deacetylation. Genetic differences in enzyme genotypes can affect individual susceptibility to the drug's toxicity and efficacy (Li-zi Zhao & G. Pickering, 2011).

Mechanisms of Action and Pharmacodynamics

Acetaminophen's analgesic effects are complex and involve inhibition of cyclooxygenase enzymes, metabolization to N-acylphenolamine (AM404) which acts on various receptors in the brain and spinal cord. This action modulates nociceptive transmission, providing insight into novel pain management strategies (Nobuko Ohashi & T. Kohno, 2020).

Antioxidant Benefits and Therapeutic Uses

N-acetyl-l-cysteine (NAC), used in treating acetaminophen overdose, acts as a precursor for glutathione synthesis, highlighting its therapeutic potential beyond its traditional use. The review explores NAC's role in alleviating symptoms of various conditions by modulating oxidative stress and inflammation pathways (G. Rushworth & I. Megson, 2014).

Environmental Impact and Removal Techniques

The presence of acetaminophen in water bodies and its environmental impact necessitate effective removal strategies. The review elaborates on recent progress in acetaminophen adsorption from water, presenting findings on adsorbents like ZnAl/biochar and discussing future perspectives in the field (C. Igwegbe et al., 2021).

Clinical and Psychiatric Applications

N-acetylcysteine's potential in psychiatry, particularly in the treatment of disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, is gaining attention. Its mechanisms involve modulating glutamatergic, neurotropic, and inflammatory pathways, offering new therapeutic avenues (O. Dean, Frank Giorlando, & M. Berk, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Future Directions

The study of new and less-known compounds like this one is a key part of advancing scientific knowledge. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(22)19-12-6-8-13(9-7-12)20-16(23)10-21-17(24)14-4-2-3-5-15(14)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEHUFSLGBBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.